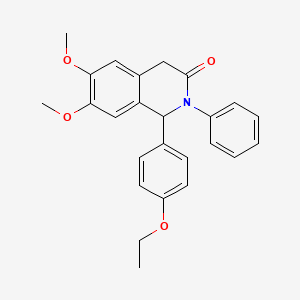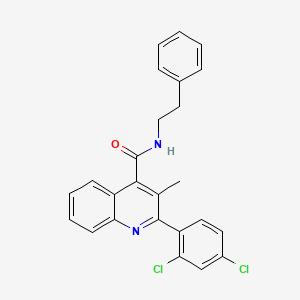
1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone is a chemical compound that belongs to the class of isoquinolinone derivatives. It has been found to possess a range of biological activities, including antitumor, antifungal, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone has been extensively studied for its biological activities. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1.
Wirkmechanismus
The mechanism of action of 1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone is not fully understood. However, it has been proposed that the compound may exert its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects
Studies have shown that 1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone can affect a range of biochemical and physiological processes. It has been found to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in DNA replication and cell signaling, respectively. It may also modulate the expression of genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone in lab experiments is its broad spectrum of biological activities. It can be used to study the mechanisms of action of antitumor, antifungal, and antiviral agents. However, one of the limitations is that the compound may have toxic effects on normal cells at high concentrations. Careful dose-response studies are therefore necessary to determine the optimal concentration for each experimental system.
Zukünftige Richtungen
There are several future directions for research on 1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone. One area of interest is the development of analogs with improved potency and selectivity for specific biological targets. Another direction is the investigation of the compound's potential as a therapeutic agent in animal models of cancer, fungal infections, and viral diseases. Further studies are also needed to elucidate the compound's mechanism of action and its effects on normal cells.
Synthesemethoden
The synthesis of 1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone has been reported in the literature. One of the most commonly used methods involves the condensation of 4-ethoxybenzaldehyde with 2-phenyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with acetic anhydride to yield the final compound.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-4-30-20-12-10-17(11-13-20)25-21-16-23(29-3)22(28-2)14-18(21)15-24(27)26(25)19-8-6-5-7-9-19/h5-14,16,25H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCHLQWNMRVQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2C4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-(2-pyridinyl)-4-piperidinol](/img/structure/B5216095.png)
![N,N-diethyl-2-(1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5216101.png)
![4-[3-(diethylamino)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5216104.png)
![3-ethyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216118.png)
![N-[1-methyl-1-(4-methylphenyl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5216125.png)
![N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide](/img/structure/B5216130.png)
![N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5216134.png)
![ethyl 2-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5216141.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(benzylsulfonyl)propanamide](/img/structure/B5216156.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5216165.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5216173.png)
